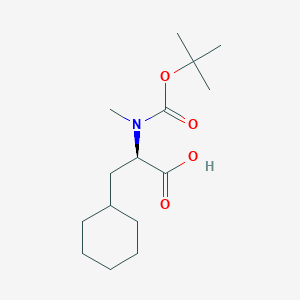

N-Boc-N-methyl-(R)-3-cyclohexylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-cyclohexyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h11-12H,5-10H2,1-4H3,(H,17,18)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDTWSLGUIJFTE-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CC1CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-cyclohexylpropanoic acid structure

Topic: Technical Monograph: (R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-cyclohexylpropanoic acid Common Designation: Boc-N-Me-D-Cha-OH Content Type: Technical Reference & Experimental Guide[1][2]

Advanced Building Block for Peptidomimetic Drug Design[1][2][3]

Executive Summary

(R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-cyclohexylpropanoic acid (Boc-N-Me-D-Cha-OH) is a specialized non-proteinogenic amino acid derivative used critically in the development of metabolically stable peptide therapeutics.[1][2] By combining the lipophilic bulk of a cyclohexyl side chain with the conformational constraints of N-methylation and the proteolytic resistance of D-stereochemistry, this molecule serves as a "tri-functional" probe for optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of lead compounds.

This guide details the structural properties, synthetic pathways, and solid-phase peptide synthesis (SPPS) handling protocols for this high-value intermediate.[2][3]

Structural Architecture & Physicochemical Profile[5]

Stereochemical Configuration

The (R)-configuration of this molecule corresponds to the D-isomer (D-Cyclohexylalanine).[1][2] This is a critical distinction in drug design:

-

L-Isomer (S): Mimics natural substrates; often degraded rapidly by endogenous proteases.[1][2]

-

D-Isomer (R): Induces "retro-inverso" characteristics or steric clashes that block protease access, significantly extending plasma half-life.[1][2]

The N-Methyl Effect

The introduction of a methyl group at the alpha-nitrogen introduces severe steric constraints and alters the electronic properties of the peptide bond.

-

Cis/Trans Isomerization: Unlike standard peptide bonds which overwhelmingly favor the trans conformation (

), N-methylated residues lower the energy barrier for the cis conformation ( -

Hydrogen Bond Donor Removal: N-methylation removes the amide proton, preventing the formation of canonical

-helices or

Physicochemical Data Table

| Property | Specification | Notes |

| IUPAC Name | (R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-cyclohexylpropanoic acid | |

| Common Name | Boc-N-Me-D-Cha-OH | |

| Molecular Formula | C | |

| Molecular Weight | 285.38 g/mol | |

| Solubility | DCM, DMF, DMSO, MeOH | Insoluble in water.[1][2][4] |

| pKa (COOH) | ~3.8 - 4.0 | Slightly higher than Phe due to cyclohexyl induction.[1][2] |

| Appearance | White to off-white powder | Hygroscopic; store desicated.[1][2] |

| Chiral Purity | > 99.5% ee | Critical parameter; prone to racemization during synthesis. |

Synthetic Routes & Manufacturing Logic

The synthesis of N-methylated bulky amino acids is non-trivial due to the steric hindrance of the cyclohexyl group and the risk of racemization at the

Preferred Route: Reductive Methylation (Benoiton Method)

Direct alkylation using methyl iodide and sodium hydride is aggressive and often leads to significant racemization. The preferred industrial route utilizes reductive methylation or the Freidinger lactam strategy for higher purity.

Workflow Diagram (Chemical Synthesis)

Figure 1: Synthetic pathway for N-methylation. Note that using Ag2O (silver oxide) allows for alkylation under milder conditions than NaH, preserving chiral integrity.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Incorporating Boc-N-Me-D-Cha-OH into a peptide chain is challenging.[1][2] The N-methyl group creates steric hindrance that makes acylation of the secondary amine difficult.[5] Furthermore, coupling the next amino acid onto the N-Me-D-Cha residue is notoriously sluggish.[1][2]

Coupling Protocol (The "Difficult Coupling" Cycle)

Objective: Couple Boc-N-Me-D-Cha-OH to a resin-bound peptide, then couple the subsequent amino acid.

Reagents:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[2] Avoid DIC/HOBt as kinetics are too slow.[1][2]

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1][2]

-

Solvent: DMF/NMP (1:1 ratio improves swelling).[2]

Step-by-Step Methodology:

-

Resin Preparation: Swell resin (e.g., MBHA or PAM for Boc chemistry) in DCM for 20 min.

-

Deprotection (Pre-cycle): Remove Boc group from previous residue using 50% TFA/DCM (2 x 1 min, 1 x 20 min). Wash x5 with DCM, x2 with DMF. Neutralize with 10% DIEA/DMF.

-

Activation (The N-Me-Cha Coupling):

-

Coupling:

-

Add activated solution to resin.

-

Time: 2 hours at Room Temp. Double coupling is recommended.[1][2]

-

Monitoring: Chloranil test (for secondary amines) or Kaiser test (for primary amines).[2] Note: Kaiser test may be false negative if steric bulk is high; micro-cleavage and HPLC/MS check is the gold standard.

-

-

Capping: Acetylate unreacted amines with Ac2O/Pyridine to prevent deletion sequences.

-

Coupling the NEXT Amino Acid (The Hardest Step):

SPPS Decision Logic

Figure 2: Decision matrix for coupling conditions. Coupling ONTO an N-methylated residue (the "Extreme" path) requires the most aggressive conditions due to steric shielding of the nucleophile.[1]

Quality Control & Analytical Verification

Due to the potential for racemization and rotameric complexity, rigorous QC is mandatory.

Chiral HPLC Method

Standard reverse-phase HPLC cannot distinguish enantiomers.[1][2]

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1][2]

-

Mobile Phase: Hexane/IPA (Isopropanol) + 0.1% TFA.[2]

-

Detection: UV at 210 nm (peptide bond) and 254 nm (if aromatic protecting groups are present).[2]

-

Acceptance Criteria: > 99.5% enantiomeric excess (ee).[2] The D-isomer (R) generally elutes at a distinct retention time from the L-isomer (S).[1][2]

NMR Analysis (Rotamer Detection)

When analyzing the pure intermediate or peptides containing it:

-

Observation: You will likely see "doubling" of peaks in

H-NMR and -

Verification: Run Variable Temperature (VT) NMR (e.g., at 50-60°C). If the split peaks coalesce into single sharp peaks, they are rotamers (conformational isomers), not impurities.

References

-

Benoiton, N. L. (2019). Chemistry of Peptide Synthesis. CRC Press. [1][2]

-

Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. [1][2]

-

Sigma-Aldrich. (2024).[1][2] "Product Specification: Boc-Cha-OH and Derivatives."

-

PubChem. (2024).[2] "Compound Summary: N-methyl-cyclohexylalanine derivatives."

-

Teixidó, M., et al. (2005). "Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides." Journal of Peptide Research.

Sources

- 1. (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid | C14H25NO4 | CID 2755927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-2-(((tert-butoxy)carbonyl)amino)-3-cyclohexylpropanoic acid | C14H25NO4 | CID 10588189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-N-Me-Phe-OH | C15H21NO4 | CID 7010602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

N-Boc-N-methyl-(R)-3-cyclohexylalanine CAS number 149217-76-5

The following is an in-depth technical guide for N-Boc-N-methyl-(R)-3-cyclohexylalanine (CAS 149217-76-5), designed for researchers and drug development professionals.

A Critical Building Block for Peptidomimetics and Metabolic Stability[1]

Executive Summary

N-Boc-N-methyl-(R)-3-cyclohexylalanine (CAS 149217-76-5) is a specialized non-canonical amino acid used extensively in the design of protease-resistant therapeutic peptides.[1] By combining the lipophilic bulk of a cyclohexyl ring with the conformational constraints of N-methylation, this building block offers a dual mechanism to enhance the pharmacokinetic profile of peptide drug candidates.

This guide details the physicochemical properties, validated synthesis protocols, and strategic applications of this moiety in modern drug discovery, specifically targeting G-Protein Coupled Receptors (GPCRs) and antimicrobial peptide engineering.

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Specification |

| Chemical Name | N-(tert-Butoxycarbonyl)-N-methyl-3-cyclohexyl-D-alanine |

| Common Synonyms | Boc-N-Me-D-Cha-OH; Boc-N-Me-D-Cyclohexylalanine |

| CAS Number | 149217-76-5 |

| Molecular Formula | C₁₅H₂₇NO₄ |

| Molecular Weight | 285.38 g/mol |

| Chirality | D-Enantiomer (R-configuration) |

| Physical State | Viscous oil or low-melting white solid (polymorph dependent) |

| Solubility | Soluble in DCM, DMF, MeOH, EtOAc; Insoluble in Water |

| pKa (Carboxyl) | ~3.8 (Predicted) |

Structural Insight: The molecule features a tert-butoxycarbonyl (Boc) protecting group on the secondary amine.[1] The N-methyl group eliminates the hydrogen bond donor capability of the amide backbone at this position, often inducing a cis-peptide bond configuration in oligomers, which kinks the peptide backbone and restricts conformational freedom.

Strategic Applications in Drug Design

3.1. Metabolic Stability (The "N-Methyl Effect")

The primary utility of CAS 149217-76-5 is to introduce resistance against proteolytic degradation.[1] Endogenous proteases (e.g., chymotrypsin, pepsin) typically require a hydrogen on the amide nitrogen to stabilize the transition state during hydrolysis. N-methylation sterically hinders the enzyme's active site and removes the critical H-bond donor.[1]

3.2. Lipophilicity & Receptor Binding

The cyclohexyl side chain is significantly more lipophilic than its aromatic counterpart (Phenylalanine).[1]

-

LogP Shift: Replacing Phe with Cha typically increases LogP by ~1.5 units, enhancing membrane permeability.[1]

-

Receptor Selectivity: The non-planar, chair-conformation of the cyclohexyl ring probes hydrophobic pockets in receptors (e.g., Opioid receptors, GLP-1) differently than the planar phenyl ring, often improving selectivity.

3.3. Pathway Visualization: Mechanism of Action

The following diagram illustrates how N-methylation and the cyclohexyl group alter peptide behavior.[1]

Figure 1: Mechanistic impact of incorporating N-Boc-N-methyl-D-Cha into peptide sequences.

Validated Synthesis Protocols

Two primary routes are recommended for the synthesis of CAS 149217-76-5.[1] Method A is preferred for laboratory-scale synthesis due to the availability of precursors.[1] Method B is preferred for industrial scale-up to ensure optical purity.[1]

Method A: Direct N-Methylation (The Freidinger/Benoiton Route)

This method utilizes methyl iodide and sodium hydride to methylate the Boc-protected amino acid.[1]

Reagents:

-

Precursor: Boc-D-Cha-OH (CAS 37736-82-6 for L-form; ensure D-form is used)[1]

-

Base: Sodium Hydride (NaH, 60% dispersion)[1]

-

Solvent: Anhydrous THF or DMF

Protocol:

-

Dissolution: Dissolve Boc-D-Cha-OH (10 mmol) in anhydrous THF (50 mL) under Argon.

-

Methylation: Cool to 0°C. Add MeI (80 mmol, 8 eq.) followed by careful addition of NaH (30 mmol, 3 eq.) in portions. Caution: H₂ gas evolution.[1]

-

Reaction: Stir at 0°C for 30 mins, then warm to room temperature and stir for 24 hours.

-

Quench: Carefully add water to quench excess NaH.[1] Evaporate THF.[1]

-

Workup: Dilute with water, wash with Ether (to remove mineral oil).[1] Acidify aqueous layer to pH 2 with 1M HCl.[1] Extract product into Ethyl Acetate (3x).[1]

-

Purification: Dry over MgSO₄, filter, and concentrate. The product is often obtained as a viscous oil.[1] Crystallization can be attempted from Hexane/EtOAc.[1]

Method B: Catalytic Hydrogenation of N-Me-D-Phe

This route avoids the risk of racemization associated with strong bases and is ideal if Boc-N-Me-D-Phe-OH is available.[1]

Reagents:

-

Precursor: Boc-N-Me-D-Phe-OH (CAS 102185-45-5)[1]

-

Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂)[1]

-

Solvent: Methanol or Acetic Acid[3]

Protocol:

-

Setup: Charge a high-pressure hydrogenation vessel with Boc-N-Me-D-Phe-OH (10 mmol) dissolved in MeOH (100 mL).

-

Catalyst: Add 5% Rh/Al₂O₃ (10 wt% of substrate).[1]

-

Hydrogenation: Pressurize to 50–100 psi (3–7 bar) H₂ gas. Stir at RT for 12–24 hours.[1]

-

Filtration: Filter through a Celite pad to remove the catalyst.[1]

-

Isolation: Concentrate the filtrate in vacuo to yield quantitative N-Boc-N-methyl-D-cyclohexylalanine.

Quality Control & Analytics

To ensure the integrity of the building block before usage in Solid Phase Peptide Synthesis (SPPS), the following QC parameters must be met.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/H₂O gradient) | > 98.0% |

| Enantiomeric Purity | Chiral HPLC (Chiralpak AD-H) | > 99.0% ee |

| Identity | ¹H-NMR (DMSO-d₆ or CDCl₃) | Conforms to structure |

| Mass Spec | ESI-MS (Positive Mode) | [M+H]⁺ = 286.4 ± 0.5 |

| Water Content | Karl Fischer | < 1.0% |

NMR Diagnostic Signals (CDCl₃):

-

Boc Group: Singlet at ~1.45 ppm (9H).[1]

-

N-Methyl: Singlet at ~2.8–2.9 ppm (3H).[1] Note: Rotamers often cause signal doubling in NMR.

-

Cyclohexyl Ring: Multiplet cluster 0.8–1.8 ppm (11H).[1]

-

Alpha-Proton: Broad signal at ~4.5–4.9 ppm (1H).[1]

Workflow Diagram: Synthesis & Usage

Figure 2: Synthesis workflow comparing the Hydrogenation route (Route B) and Direct Methylation (Route A).

Handling and Storage

-

Storage: Store at +2°C to +8°C. For long-term storage, -20°C is recommended to prevent slow decarboxylation or Boc removal.[1] Desiccate to prevent moisture absorption.[1]

-

Stability: Stable under normal laboratory conditions. Avoid prolonged exposure to strong acids (TFA/HCl) unless deprotection is intended.[1]

-

Safety: Irritant.[1] Wear standard PPE (gloves, goggles).[1] If using Method A (MeI), handle in a fume hood due to the toxicity of methyl iodide.[1]

References

-

Aurelio, L., et al. (2004).[1] "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews, 104(11), 5823–5846.[1]

-

Chatterjee, J., et al. (2008).[1] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research, 41(10), 1331–1342.[1]

-

Freidinger, R. M., et al. (1983).[1] "Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones." The Journal of Organic Chemistry, 48(1), 77-81.

-

Sagan, S., et al. (2004).[1] "N-Methylated peptide analogs: Synthesis and biological activity." Current Medicinal Chemistry, 11(21), 2799-2822.[1]

Sources

- 1. (2S)-2-[[(2R)-3-cyclohexyl-1-oxo-1-[(4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]propan-2-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid | C26H46N6O4 | CID 122177737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]

N-Boc-N-methyl-(R)-3-cyclohexylalanine molecular weight

Technical Monograph: N-Boc-N-methyl-(R)-3-cyclohexylalanine

Executive Summary

N-Boc-N-methyl-(R)-3-cyclohexylalanine is a highly specialized non-canonical amino acid derivative used primarily in the synthesis of proteolytically stable peptidomimetics.[1] By combining the lipophilic bulk of a cyclohexyl side chain with the conformational constraints of N-methylation, this building block offers a dual mechanism for enhancing the pharmacokinetic profile of peptide drug candidates. It is frequently employed in the development of opioid receptor antagonists (e.g., TIPP analogs) and antimicrobial peptides where resistance to enzymatic degradation is critical.

Physicochemical Profile

The following data characterizes the (R)-enantiomer. Researchers should note that while the molecular weight and formula are identical to the (S)-enantiomer, the optical rotation will be equal in magnitude but opposite in sign.

| Property | Specification |

| Chemical Name | N-(tert-Butoxycarbonyl)-N-methyl-3-cyclohexyl-D-alanine |

| Common Abbreviation | Boc-N-Me-D-Cha-OH |

| Molecular Formula | C₁₅H₂₇NO₄ |

| Molecular Weight | 285.38 g/mol |

| Stereochemistry | (R) / D-isomer |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DCM, DMF, DMSO, Methanol; Insoluble in Water |

| pKa (Carboxyl) | ~3.8 (Predicted based on N-Me-AA analogs) |

| Storage Conditions | 2–8°C, Desiccated, Protect from light |

Structural Analysis: The molecule is derived from D-Cyclohexylalanine (D-Cha) .[1] Two key modifications define its utility:

-

N-Boc Group: Provides acid-labile protection for Solid Phase Peptide Synthesis (SPPS).[1]

-

N-Methyl Group: Removes the amide proton, preventing hydrogen bonding at this site and inducing a cis/trans conformational equilibrium that restricts peptide backbone flexibility.[1]

Synthetic Utility & Mechanism[1][3][5][6][7]

Pharmacokinetic Enhancement

The incorporation of N-Boc-N-methyl-(R)-3-cyclohexylalanine into a peptide sequence addresses two primary failure modes in peptide drug discovery:

-

Metabolic Stability: The N-methyl group sterically hinders peptidases (e.g., chymotrypsin) from accessing the peptide bond.[1] Furthermore, the cyclohexyl ring is non-aromatic, avoiding oxidative metabolism associated with phenyl rings (e.g., hydroxylation by CYP450).

-

Membrane Permeability: N-methylation reduces the polarity of the peptide backbone by eliminating a hydrogen bond donor, thereby increasing overall lipophilicity (logP) and improving passive transport across cell membranes.

Structure-Activity Relationship (SAR) Logic

Figure 1: Mechanistic impact of structural features on peptide properties.

Synthesis Protocols

Two primary routes exist for synthesizing this compound.[1][2][3] Route A is preferred for direct access if Boc-D-Cha-OH is available.[1] Route B is utilized when starting from the cheaper precursor, D-Phenylalanine.[1]

Route A: Direct N-Methylation of Boc-D-Cha-OH

Rationale: This method utilizes the Benoiton modification, employing Sodium Hydride (NaH) and Methyl Iodide (MeI) to methylate the carbamate nitrogen.[1]

Reagents:

-

Boc-D-Cha-OH (1.0 eq)[1]

-

Methyl Iodide (MeI) (8.0 eq)[1]

-

Sodium Hydride (NaH, 60% in oil) (3.0 eq)[1]

Step-by-Step Protocol:

-

Dissolution: Dissolve Boc-D-Cha-OH in anhydrous THF (approx. 10 mL/g) under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of MeI: Add Methyl Iodide (MeI) via syringe.[1]

-

Deprotonation: Carefully add NaH portion-wise. Caution: Hydrogen gas evolution will occur.[1]

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 24 hours.

-

Quenching: Cool to 0°C and quench carefully with water.

-

Workup: Evaporate THF. Dilute the aqueous residue with water and wash with ether (to remove mineral oil).[1] Acidify the aqueous layer to pH 2-3 with 1N HCl (or KHSO₄).[1] Extract with Ethyl Acetate (3x).[1][5]

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. The product usually crystallizes upon standing or can be purified via flash chromatography (DCM/MeOH).[1]

Route B: Hydrogenation of Boc-N-Me-D-Phe-OH

Rationale: If the cyclohexyl derivative is unavailable, the aromatic ring of the phenylalanine analog can be reduced.

Reagents:

Step-by-Step Protocol:

-

Preparation: Dissolve Boc-N-Me-D-Phe-OH in Glacial Acetic Acid.

-

Catalyst Addition: Add PtO₂ catalyst carefully.

-

Hydrogenation: Hydrogenate at 50–60 psi H₂ pressure at room temperature for 12–24 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure. Co-evaporate with toluene to remove traces of acetic acid.[1]

-

Result: Yields N-Boc-N-methyl-D-cyclohexylalanine quantitatively.

Workflow Diagram

Figure 2: Dual synthetic pathways for N-Boc-N-methyl-(R)-3-cyclohexylalanine.

Handling & Stability

-

Stability: The compound is stable at room temperature but sensitive to strong acids (which remove the Boc group).[1]

-

Racemization Risk: N-methylated amino acids are generally more prone to racemization during activation/coupling than their non-methylated counterparts due to the formation of oxazolonium intermediates.[1]

-

Storage: Store in a tightly sealed container at 2–8°C. Hygroscopic nature requires desiccation.

References

-

Journal of Medicinal Chemistry. (2006). β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists. (Describes hydrogenation of MePhe to MeCha). Retrieved from [Link][1]

-

Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. (Reference for N-Boc stability and handling). Retrieved from [Link]

Sources

- 1. N-Boc-N-methyl-D-phenylalanine | C15H21NO4 | CID 7015127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

N-Boc-N-methyl-(R)-3-cyclohexylalanine synthesis route

An In-depth Technical Guide to the Synthesis of N-Boc-N-methyl-(R)-3-cyclohexylalanine

Authored by a Senior Application Scientist

This guide provides a detailed exploration of a reliable and scalable synthetic route for N-Boc-N-methyl-(R)-3-cyclohexylalanine, a valuable chiral building block in modern drug discovery. As a non-proteinogenic amino acid, its unique structural properties are leveraged to introduce conformational constraints and enhance the metabolic stability of peptide-based therapeutics. We will dissect a common and efficient three-step synthesis starting from the readily available precursor, (R)-phenylalanine. The discussion will move beyond a simple recitation of steps to elaborate on the underlying chemical principles, justify the selection of reagents, and present a self-validating protocol designed for reproducibility.

Retrosynthetic Analysis and Strategic Overview

The target molecule, N-Boc-N-methyl-(R)-3-cyclohexylalanine, is a protected, N-methylated amino acid. A logical retrosynthetic approach suggests a sequential modification of a parent amino acid. The most efficient strategy begins with establishing the core cyclohexylalanine structure and its stereochemistry, followed by sequential N-functionalization.

Our forward synthesis strategy is therefore a three-step process:

-

Catalytic Hydrogenation: Conversion of the aromatic ring of (R)-phenylalanine to a cyclohexane ring to form (R)-3-cyclohexylalanine. This step is critical for establishing the core cycloaliphatic structure while preserving the existing stereocenter.

-

N-Boc Protection: Installation of the tert-butyloxycarbonyl (Boc) group onto the primary amine. This protecting group is essential to prevent over-methylation in the subsequent step and to ensure chemoselectivity.

-

N-Methylation: Introduction of the methyl group onto the Boc-protected amine. This is typically achieved under basic conditions using an appropriate methylating agent.

Figure 1: Retrosynthetic pathway for N-Boc-N-methyl-(R)-3-cyclohexylalanine.

Step-by-Step Synthesis, Mechanism, and Protocol

Step 1: Synthesis of (R)-3-Cyclohexylalanine via Hydrogenation

The foundational step is the saturation of the aromatic ring of (R)-phenylalanine. This transformation is achieved through heterogeneous catalytic hydrogenation.

Principle and Mechanistic Insight: Heterogeneous hydrogenation involves the use of a solid catalyst, typically a noble metal like rhodium or ruthenium supported on a high-surface-area material such as carbon or alumina. The reaction occurs on the surface of the catalyst where hydrogen gas is adsorbed and dissociates into reactive hydrogen atoms. The aromatic ring of phenylalanine then adsorbs onto the catalyst surface and undergoes stepwise addition of hydrogen atoms, leading to its saturation.

The choice of catalyst is critical. Rhodium-on-alumina (Rh/Al₂O₃) is particularly effective for the hydrogenation of aromatic rings under relatively mild conditions, often showing good tolerance to the carboxylic acid and amine functional groups present in the starting material. Acetic acid is a common solvent for this reaction as it maintains the solubility of the amino acid and can contribute to catalyst activity.

Detailed Experimental Protocol:

-

To a high-pressure hydrogenation vessel, add (R)-phenylalanine (1 equivalent).

-

Add the solvent, typically glacial acetic acid or a mixture with water.

-

Carefully add the 5% Rhodium on Alumina catalyst (typically 1-5 mol% loading).

-

Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

-

Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or LC-MS.

-

Upon completion, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the solid catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude (R)-3-cyclohexylalanine can often be used directly in the next step after drying.

| Parameter | Value/Condition |

| Starting Material | (R)-Phenylalanine |

| Catalyst | 5% Rhodium on Alumina |

| Solvent | Glacial Acetic Acid |

| H₂ Pressure | 50-100 psi |

| Temperature | 50-80 °C |

| Typical Yield | >95% |

Step 2: N-Boc Protection of (R)-3-Cyclohexylalanine

With the core structure established, the next step is to protect the primary amine to ensure selective N-methylation. The Boc group is ideal due to its stability under a wide range of conditions and its facile removal under acidic conditions.

Principle and Mechanistic Insight: The reaction proceeds via nucleophilic attack of the nitrogen atom of the amino acid on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in a mixed solvent system, such as dioxane/water or THF/water, in the presence of a base (e.g., NaOH, NaHCO₃). The base serves two purposes: it deprotonates the ammonium group of the amino acid to generate the more nucleophilic free amine, and it neutralizes the acidic byproducts formed during the reaction. This maintains a basic pH, driving the reaction to completion.

Detailed Experimental Protocol:

-

Dissolve (R)-3-cyclohexylalanine (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

-

Add a base, such as sodium hydroxide (NaOH) (approx. 2.2 equivalents), and stir until the amino acid is fully dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in dioxane.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ethyl acetate or ether) to remove unreacted Boc₂O and byproducts.

-

Acidify the aqueous layer to pH 2-3 with a cold solution of 1M HCl or KHSO₄.

-

Extract the product, N-Boc-(R)-3-cyclohexylalanine, into an organic solvent like ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

| Parameter | Value/Condition |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Base | Sodium Hydroxide (NaOH) |

| Solvent | 1,4-Dioxane / Water |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 90-98% |

Step 3: N-Methylation of N-Boc-(R)-3-Cyclohexylalanine

The final step is the selective methylation of the nitrogen atom. Performing this on the Boc-protected intermediate prevents di-methylation and protects the stereocenter from racemization.

Principle and Mechanistic Insight: This transformation is a nucleophilic substitution reaction. A strong base, such as sodium hydride (NaH), is used to deprotonate the weakly acidic N-H proton of the Boc-protected amine, generating a highly nucleophilic sodium amide anion. This anion then readily attacks an electrophilic methyl source, typically methyl iodide (CH₃I), in an Sₙ2 reaction to form the N-methylated product. The use of an aprotic polar solvent like tetrahydrofuran (THF) is crucial as it effectively solvates the cation without interfering with the strong base. The reaction is typically run at low temperatures to control reactivity and minimize side reactions.

Detailed Experimental Protocol:

-

Dissolve N-Boc-(R)-3-cyclohexylalanine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH) (e.g., 2.2-2.5 equivalents, as a 60% dispersion in mineral oil) portion-wise. (Caution: NaH reacts violently with water and is flammable).

-

Allow the mixture to stir at 0 °C for 30-60 minutes.

-

Add methyl iodide (CH₃I) (e.g., 2.0-2.2 equivalents) dropwise, keeping the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-Boc-N-methyl-(R)-3-cyclohexylalanine.

| Parameter | Value/Condition |

| Base | Sodium Hydride (NaH) |

| Methylating Agent | Methyl Iodide (CH₃I) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 75-90% |

Overall Synthetic Workflow

The complete process from starting material to final product is a sequential and robust workflow. Each step builds upon the last, with purification and characterization confirming the identity and purity of the intermediates before proceeding.

Figure 2: Overall experimental workflow for the synthesis.

Conclusion

The synthesis of N-Boc-N-methyl-(R)-3-cyclohexylalanine presented herein is an efficient and well-documented route that relies on fundamental organic transformations. By starting with the chiral pool amino acid (R)-phenylalanine, the stereochemistry is preserved throughout the synthesis. The sequence of hydrogenation, Boc protection, and N-methylation provides a reliable method for obtaining the target molecule in high yield and purity. This guide provides the necessary detail for researchers and drug development professionals to confidently reproduce this synthesis and utilize this important building block in their programs.

References

-

Title: A practical, multigram synthesis of enantiopure L-cyclohexylalanine. Source: Synthetic Communications, Volume 26, Issue 17, 1996. URL: [Link]

-

Title: The N-methylation of N-Boc amino acids. Source: A Chemtura Corporation (now part of Lanxess) application note or similar industrial chemistry resource describing the general procedure. A representative academic procedure is found in various sources. URL: [Link] (Note: This is a general reference for Boc protection; specific methylation protocols are widely published in primary literature).

Navigating the Acquisition of N-Boc-N-methyl-(R)-3-cyclohexylalanine: A Technical Guide for Researchers

For Immediate Release

Executive Summary: Understanding the Scarcity of N-Boc-N-methyl-(R)-3-cyclohexylalanine

A thorough market survey reveals that N-Boc-N-methyl-(R)-3-cyclohexylalanine is not a standard catalog item from major chemical suppliers. While the constituent components of this molecule are commercially available in various forms—such as N-Boc-3-cyclohexyl-L-alanine[1][2][3][4] and N-Boc-N-methyl-L-alanine[5]—the specific combination of the (R)-enantiomer of cyclohexylalanine with N-methylation under a Boc-protecting group is a niche request. The D-enantiomer of alanine derivatives, which would correspond to the (R)-configuration, is also available in N-methylated form for other amino acids, such as N-(tert-Butoxycarbonyl)-N-methyl-D-alanine.[6][7] However, the direct (R)-cyclohexylalanine counterpart is not.

This scarcity is primarily due to the specialized demand for this particular stereoisomer and modification. The synthesis of N-methylated amino acids presents greater steric hindrance and requires specialized coupling conditions compared to their non-methylated counterparts, making their production more complex and costly.[8][9] Consequently, commercial suppliers focus on more commonly requested derivatives. Researchers requiring N-Boc-N-methyl-(R)-3-cyclohexylalanine must therefore engage with companies specializing in custom peptide synthesis and unnatural amino acids.

The Strategic Importance of N-Methylation and (R)-Chirality in Peptide Design

The decision to incorporate N-Boc-N-methyl-(R)-3-cyclohexylalanine into a peptide sequence is driven by the desire to impart specific, advantageous properties.

-

N-Methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone introduces significant steric hindrance.[8] This modification has two primary effects:

-

Enhanced Metabolic Stability: The methyl group acts as a shield, physically blocking the approach of proteolytic enzymes that would otherwise cleave the peptide bond. This increases the in-vivo half-life of the peptide therapeutic.[8]

-

Improved Membrane Permeability: By replacing the amide proton, N-methylation reduces the number of hydrogen bond donors. This decreases the energetic penalty for the peptide to move from an aqueous environment into the lipid bilayer of a cell membrane, thereby enhancing passive diffusion and oral bioavailability.[8][9]

-

-

(R)-Chirality: The use of a D-amino acid (in this case, the (R)-enantiomer) also contributes to enzymatic stability. Proteases are chiral enzymes that are highly specific for L-amino acid substrates. The presence of an (R)-amino acid at a cleavage site effectively prevents enzymatic degradation.

The combination of these two features in N-Boc-N-methyl-(R)-3-cyclohexylalanine makes it a powerful tool for optimizing the drug-like properties of a peptide.

Sourcing via Custom Synthesis: A Workflow for Researchers

Given that N-Boc-N-methyl-(R)-3-cyclohexylalanine requires custom synthesis, researchers should follow a structured procurement process to ensure the final product meets their specifications.

Caption: A typical workflow for procuring a custom-synthesized amino acid derivative.

Identifying Capable Suppliers

The first step is to identify companies with demonstrated expertise in the synthesis of unnatural and N-methylated amino acids. Several contract research organizations (CROs) and specialized chemical manufacturers offer these services. Look for suppliers who explicitly mention:

-

Incorporation of D-enantiomers and unusual amino acids[10]

Potential Custom Synthesis Providers:

| Company (Example) | Relevant Services |

| Bachem | Custom peptide synthesis, incorporation of D-enantiomers and N-methylated amino acids.[10] |

| LifeTein | Specializes in complex peptide synthesis, including N-methylated peptides.[8] |

| Activotec | Offers a wide range of peptide modifications, including N-methyl amino acids.[11] |

| Taros Discovery | Expertise in custom synthesis of complex and unusual peptide sequences.[12] |

Key Specifications for a Request for Quotation (RFQ)

When requesting a quote, provide the following detailed information to ensure an accurate assessment of cost and timeline:

-

Compound Name: N-Boc-N-methyl-(R)-3-cyclohexylalanine

-

Structure: Provide the chemical structure.

-

CAS Number: State that a CAS number has not been identified for this specific compound. Provide the CAS number for the L-isomer (97269-22-2) for reference if helpful.[13]

-

Quantity: Specify the required amount (e.g., 1 g, 5 g, etc.).

-

Purity: Define the required purity level, typically determined by HPLC (e.g., >95% or >98%).

-

Chiral Purity: Specify the required enantiomeric excess (e.g., >99% ee).

-

Required Analytical Data: Request a Certificate of Analysis (CoA) that includes:

-

High-Performance Liquid Chromatography (HPLC) to confirm purity.

-

Mass Spectrometry (MS) to confirm identity (molecular weight).

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structure.

-

Chiral HPLC or polarimetry to confirm stereochemistry.

-

Technical Considerations in the Synthesis of N-Boc-N-methyl-(R)-3-cyclohexylalanine

Understanding the synthetic challenges allows for a more informed discussion with a potential supplier and appreciation of the associated costs and timelines.

General Synthetic Approach

The synthesis of N-Boc-N-methyl-(R)-3-cyclohexylalanine would likely start from the commercially available (R)-3-cyclohexylalanine (also known as D-cyclohexylalanine).

Caption: A high-level overview of a potential synthetic route.

Step-by-Step Protocol Outline (Illustrative):

-

Boc Protection of the Amine:

-

Dissolve (R)-3-cyclohexylalanine in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium hydroxide) to deprotonate the amino group.

-

Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Perform an aqueous workup and extraction to isolate the N-Boc-(R)-3-cyclohexylalanine.

-

-

N-Methylation of the Boc-Protected Amine:

-

Dissolve the N-Boc-(R)-3-cyclohexylalanine in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).

-

Cool the solution in an ice bath.

-

Add a strong base, such as sodium hydride (NaH), portion-wise to deprotonate the amide nitrogen.

-

After deprotonation is complete, add a methylating agent, such as methyl iodide (CH₃I).

-

Allow the reaction to proceed, monitoring by TLC.

-

Quench the reaction carefully with water or a saturated ammonium chloride solution.

-

Perform an extractive workup and purify the final product, typically by column chromatography.

-

Challenges in N-Methylation

The N-methylation step is the most critical and challenging part of the synthesis. The low nucleophilicity of the Boc-protected nitrogen and the steric hindrance around the reaction center can lead to low yields.[8] Careful optimization of the base, solvent, temperature, and reaction time is crucial for success. Over-methylation is generally not a concern with a Boc-protected amine, but incomplete reactions can be.

Quality Control and Validation

For a custom-synthesized compound, rigorous quality control is paramount. The Certificate of Analysis provided by the supplier should be carefully reviewed.

-

HPLC: The chromatogram should show a single major peak corresponding to the desired product, with the area percentage meeting the purity specification.

-

Mass Spectrometry: The observed mass should match the calculated molecular weight of N-Boc-N-methyl-(R)-3-cyclohexylalanine (C₁₆H₂₉NO₄, MW: 299.41 g/mol ).

-

NMR: The ¹H and ¹³C NMR spectra should be consistent with the proposed structure. Key features to look for include the signals for the Boc group protons (~1.4 ppm), the N-methyl protons (a singlet), and the protons of the cyclohexyl ring and the amino acid backbone.

-

Chiral Purity: This is a critical parameter. Chiral HPLC is the preferred method for determining enantiomeric excess. The analysis should show that the desired (R)-enantiomer is present at the specified level (e.g., >99%) with minimal or no detectable (S)-enantiomer.

Conclusion

N-Boc-N-methyl-(R)-3-cyclohexylalanine is a highly specialized amino acid derivative that offers significant advantages for the design of stable and cell-permeable peptides. Due to its niche demand and the complexities of its synthesis, it is not available as a stock chemical. Researchers must rely on custom synthesis from specialized suppliers. By providing detailed specifications, understanding the synthetic challenges, and demanding rigorous quality control, scientists can successfully procure this valuable building block for their drug discovery and development programs.

References

-

Should My Peptide Be Methylated? LifeTein. [Link]

-

Custom Peptide Synthesis Service. Activotec. [Link]

-

Custom peptide synthesis. Taros Discovery. [Link]

-

Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]

Sources

- 1. N-Boc-3-cyclohexyl-L-alanine, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 2. N-Boc-3-cyclohexyl-L-alanine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. N-Boc-3-cyclohéxyl-L-alanine, 98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 4. N-Boc-3-cyclohexyl-L-alanine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. N-Boc-N-methyl-L-alanine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. labproinc.com [labproinc.com]

- 7. N-Boc-N-Methyl-D-Alanine | CymitQuimica [cymitquimica.com]

- 8. lifetein.com [lifetein.com]

- 9. peptide.com [peptide.com]

- 10. bachem.com [bachem.com]

- 11. Custom Peptide Synthesis Service- Activotec [activotec.com]

- 12. Custom peptide synthesis - Taros Discovery [tarosdiscovery.com]

- 13. N-Boc-N-methyl-3-cyclohexanyl-L-alanine | 97269-22-2 [chemicalbook.com]

N-Boc-N-methyl-(R)-3-cyclohexylalanine solubility data

Technical Guide: Solubility Profiling and Handling of N-Boc-N-methyl-(R)-3-cyclohexylalanine

Executive Summary

This technical guide provides a comprehensive solubility and handling profile for N-Boc-N-methyl-(R)-3-cyclohexylalanine (typically CAS 139962-97-3 for the (R)-enantiomer, also referred to as Boc-N-Me-D-Cha-OH ).[1] This non-canonical amino acid derivative is a critical building block in peptide therapeutics, utilized to enhance metabolic stability (via N-methylation) and increase hydrophobic interactions (via the cyclohexyl side chain).[1]

Due to the combined lipophilicity of the cyclohexyl group, the tert-butyloxycarbonyl (Boc) protecting group, and the N-methyl modification, this compound exhibits a distinct solubility profile characterized by high solubility in polar aprotic solvents and negligible aqueous solubility.

Part 1: Physicochemical Architecture & Solubility Matrix[1]

Structural Determinants of Solubility

The solubility behavior of N-Boc-N-methyl-(R)-3-cyclohexylalanine is governed by three structural moieties:

-

Cyclohexyl Side Chain (Cha): A bulky, aliphatic ring that significantly increases lipophilicity (

) compared to its aromatic analog (Phenylalanine), driving solubility in organic solvents while reducing water compatibility.[1] -

N-Methyl Group: Removes the hydrogen bond donor capability of the amide backbone. While this reduces intermolecular hydrogen bonding (preventing aggregation), it also increases steric hindrance.[2][3]

-

Boc Group: A carbamate protecting group that further enhances solubility in organic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF).

Solubility Data Matrix

The following data represents the operational solubility ranges observed for N-methylated, Boc-protected hydrophobic amino acids in standard peptide synthesis workflows.

| Solvent Class | Specific Solvent | Solubility Rating | Typical Concentration (M) | Operational Notes |

| Polar Aprotic | DMF (N,N-Dimethylformamide) | Excellent | 0.2 – 0.5 M | Preferred solvent for SPPS coupling reactions.[1] |

| Polar Aprotic | NMP (N-Methyl-2-pyrrolidone) | Excellent | 0.2 – 0.5 M | Alternative to DMF; reduces aggregation in difficult sequences.[1] |

| Chlorinated | DCM (Dichloromethane) | High | 0.1 – 0.3 M | Good for dissolution; often used in binary mixtures with DMF.[1] |

| Polar Aprotic | DMSO (Dimethyl Sulfoxide) | High | > 0.5 M | Useful for stock solutions; difficult to remove via evaporation.[1] |

| Protic | Methanol / Ethanol | Moderate | Variable | Not recommended for coupling due to potential side reactions (transesterification).[1] |

| Aqueous | Water / PBS | Insoluble | < 0.1 mg/mL | Requires organic co-solvent (e.g., 50% ACN) for HPLC analysis.[1] |

| Hydrocarbon | Hexanes / Heptane | Low | N/A | Often used as an anti-solvent to precipitate the product. |

Part 2: Operational Protocols (Self-Validating)

Protocol A: Preparation of 0.2 M Stock Solution for SPPS

Context: Standard Solid-Phase Peptide Synthesis (SPPS) requires high concentrations to drive kinetics, especially for sterically hindered N-methyl amino acids.[1]

Materials:

-

N-Boc-N-methyl-(R)-3-cyclohexylalanine (Solid).[1]

-

Anhydrous DMF (Grade: Peptide Synthesis, amine-free).[1]

-

Sonicator (Bath type).

Step-by-Step Workflow:

-

Calculation: Calculate the required mass (

) using-

Example: For 10 mL of 0.2 M solution (MW ≈ 285.4 g/mol ), weigh 570.8 mg .

-

-

Solvent Addition (Incremental):

-

Add 70% of the calculated volume of DMF to the vial containing the solid.

-

Reasoning: Adding full volume initially can trap air pockets or form a "gum" at the bottom.

-

-

Agitation: Vortex for 30 seconds. If solid persists, sonicate at 25°C for 2 minutes.

-

Validation Check: Hold vial against a light source. The solution must be optically clear with no Schlieren lines (wavy distortions indicating concentration gradients).

-

Final Volume Adjustment: Add remaining DMF to reach the target volume. Invert 5 times to mix.

Protocol B: Troubleshooting "Crash Out" Events

If the compound precipitates or forms a gel upon mixing with coupling reagents (e.g., HATU/DIEA):

-

Diagnosis: Check if the solvent is cold (stored at 4°C). Cold DMF reduces solubility.

-

Thermal Rescue: Warm the solution to 35°C in a water bath. N-methylated amino acids are thermally stable at this temperature.

-

Co-Solvent Addition: Add 10% v/v DCM or NMP . The change in polarity often disrupts crystal lattice formation.

Part 3: Visualization of Workflows

Figure 1: Dissolution & Quality Control Workflow

Caption: A logic-driven flowchart for preparing and validating stock solutions of N-Boc-N-methyl-(R)-3-cyclohexylalanine.

Figure 2: Coupling Decision Tree for Sterically Hindered Amino Acids

Caption: Strategy for coupling N-methylated Cha derivatives, accounting for steric hindrance and solubility constraints.

Part 4: Mechanistic Insights & Synthesis Implications

Why Solubility Matters for N-Methylation:

The N-methyl group on the backbone nitrogen (

-

Coupling Efficiency: The nucleophilicity of the N-methyl amine is reduced compared to a primary amine. Therefore, high solubility is non-negotiable to ensure the reagents (HATU/HOAt) can access the reactive site at high effective concentrations.

-

Aggregation Suppression: Paradoxically, while the monomer is soluble, peptides containing multiple N-methylated residues can form "beta-sheet-like" structures that are difficult to solvate.[1] Using NMP or binary solvent systems (DMF/DCM) is often required to maintain the solubility of the growing peptide chain.

Storage & Stability:

-

Hygroscopicity: N-Boc-N-methyl derivatives can be hygroscopic.[1] Moisture absorption leads to hydrolysis of the active ester during coupling.

-

Recommendation: Store solid at -20°C. Equilibrate to room temperature in a desiccator before opening to prevent condensation, which would compromise solubility in anhydrous DMF.

References

-

LifeTein. (2025). Should My Peptide Be Methylated? Strategic alterations for stability and solubility. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). The effect of N-methylation of amino acids on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry.[4][5] Retrieved from [Link]

-

Thermo Scientific Chemicals. (2025). N-Boc-3-cyclohexyl-L-alanine Safety and Handling. Retrieved from [Link][1]

Sources

- 1. Fmoc-N-Me-D-Trp(Boc)-OH | C32H32N2O6 | CID 122173721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. lifetein.com [lifetein.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-Boc-3-cyclohexyl-L-alanine, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

Technical Guide: Storage, Stability, and Handling of N-Boc-N-methyl-(R)-3-cyclohexylalanine

[1][2]

Executive Summary

N-Boc-N-methyl-(R)-3-cyclohexylalanine is a specialized non-natural amino acid derivative used primarily in the synthesis of peptidomimetics, particularly for HCV protease inhibitors and opioid receptor antagonists. Its structural complexity—combining a hydrophobic cyclohexyl side chain, N-methylation, and an acid-labile Boc group—presents unique stability and handling challenges.

This guide defines a self-validating storage and handling protocol designed to preserve enantiomeric purity (>99% ee) and chemical integrity over extended periods.

Part 1: Chemical Profile & Structural Analysis[1][2][3]

Structural Identity[1][2][3]

-

IUPAC Name: (2R)-3-cyclohexyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

-

Common Name: Boc-N-Me-D-Cha-OH

-

Molecular Formula: C₁₆H₂₉NO₄[1]

-

Molecular Weight: 299.41 g/mol [1]

-

CAS Registry: While the L-isomer (CAS 97269-22-2) is more common, the (R)-isomer is chemically distinct. Note: Vendors may list this under varying CAS numbers depending on salt forms (e.g., DCHA salt).

Physicochemical Properties Matrix

| Property | Specification / Characteristic | Implications for Handling |

| Physical State | White to off-white crystalline powder | Hygroscopicity varies by purity and amorphous content. |

| Solubility | High in DCM, EtOAc, DMF, DMSO | N-methylation disrupts H-bonding, increasing solubility in organic solvents compared to Boc-Cha-OH. |

| Melting Point | 80–130°C (Broad range typical) | N-methylated amino acids often show broader melting ranges due to rotameric mixtures in the crystal lattice.[1] |

| Chirality | (R)-Configuration (D-isomer analog) | Critical for biological activity; enantiomeric excess must be monitored. |

Structural Visualization

The following diagram illustrates the core structure and the steric influence of the N-methyl group, which dictates both its NMR spectra (rotamers) and coupling difficulty.

Caption: Structural connectivity highlighting the N-methyl/Boc interaction responsible for cis/trans rotamerism observed in NMR.

Part 2: Stability Mechanisms & Degradation Pathways[3]

The Rotamer Phenomenon (Not Degradation)

Unlike standard amino acids, N-methylated Boc-amino acids exist as a mixture of cis and trans isomers (rotamers) around the tertiary carbamate bond.

-

Observation: In ¹H NMR (CDCl₃ or DMSO-d₆), this appears as "doubling" of peaks (e.g., two Boc singlets, two N-Me singlets).

-

Validation: This is not an impurity. Heating the NMR tube (e.g., to 50°C) often coalesces the peaks, confirming rotamerism rather than contamination.[1]

Chemical Degradation Pathways

The compound is relatively stable but susceptible to specific environmental triggers.[1][2]

-

Acidolysis (Critical): The Boc group is highly sensitive to acids.[1] Exposure to trace HCl or TFA vapors (common in peptide labs) will catalyze deprotection.[1]

-

Thermal Decomposition: Stable up to ~60°C. Prolonged exposure to >80°C can induce decarboxylation of the carbamate.[1]

-

Racemization:

Caption: The primary degradation pathway driven by acid exposure, leading to loss of the protecting group.

Part 3: Storage Protocols (The Self-Validating System)

To ensure data integrity and compound stability, adopt this "Self-Validating" storage protocol. "Self-validating" means the storage conditions themselves provide visual or analytical cues if compromised.[1]

Environmental Control[3]

-

Temperature: Store at -20°C ± 5°C for long-term (>1 month). Short-term (active use) at 2–8°C is acceptable.[1]

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible, though not strictly required if the container is tightly sealed.[1]

-

Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene bags for long-term storage as they are permeable to acid vapors.[1]

The Desiccation Rule

N-methylated amino acids can be amorphous and hygroscopic.[1] Moisture facilitates hydrolysis and acidolysis.[1]

-

Protocol: Store vials inside a secondary container (desiccator or jar) containing active desiccant (silica gel or Drierite).[1]

-

Indicator: Use color-indicating silica gel.[1] If the silica turns pink/green, the barrier is breached, and the compound must be re-tested for moisture content and purity.[1]

Re-Test Schedule

-

Initial QC: Upon receipt.

-

Routine QC: Every 12 months.

-

Critical QC: Before any GMP or large-scale synthesis step.[1]

Part 4: Quality Control & Analytical Validation[1][2][3]

HPLC Method (Purity)

Standard reverse-phase HPLC is suitable.[1]

-

Column: C18 (e.g., Zorbax Eclipse or Phenomenex Luna), 5µm, 4.6 x 150 mm.

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV at 210 nm (amide bond) and 254 nm (weak, as cyclohexyl is not aromatic).[1] Note: Use ELSD or CAD if UV response is too low.[1]

TLC (Quick Check for Free Amine)

A rapid check to verify the Boc group is intact.[1]

-

Mobile Phase: CHCl₃:MeOH:AcOH (90:8:2).[1]

-

Visualization: Ninhydrin stain.[1]

-

Interpretation:

-

N-Boc-N-Me-Cha-OH: No color or very faint yellow (Boc amines do not react well with Ninhydrin).

-

Free Amine (Degradant): Distinct spot (often reddish/brown for secondary amines).[1]

-

NMR (Identity & Rotamers)[1][2]

Part 5: Handling in Synthesis

Coupling Challenges

The N-methyl group introduces significant steric hindrance, making the nitrogen a poor nucleophile and the carboxyl group difficult to activate without racemization.[1]

-

Recommended Reagents: Use powerful coupling agents like HATU or COMU with HOAt (7-aza-1-hydroxybenzotriazole).[1]

-

Base: DIPEA or Collidine.[1]

-

Reaction Time: Extended coupling times (2–4 hours) or double coupling may be required.

Solubility for Reactions

-

DCM: Excellent solubility; good for carbodiimide couplings.[1]

-

DMF/NMP: Standard for SPPS; fully soluble.[1]

-

Water: Insoluble.[1]

Thawing Procedure

-

Remove vial from freezer.

-

Equilibrate: Allow to reach room temperature before opening (approx. 30 mins).

-

Rationale: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, accelerating degradation.[1]

References

-

ChemicalBook. (2025).[1] N-Boc-N-methyl-3-cyclohexanyl-L-alanine Product Information. Link

-

Sigma-Aldrich. (n.d.).[1] Boc-N-Me-Ala-OH Product Specification. Link

-

Thermo Scientific Chemicals. (n.d.).[1] N-Boc-3-cyclohexyl-L-alanine. Link

-

BenchChem. (2025).[1][2] Technical Guide to N-Boc Protected Amino Acids. Link

-

Merck Millipore. (n.d.).[1] N-Methylated Amino Acids for Peptide Synthesis. Link

-

Chem-Impex. (n.d.).[1] Boc-N-methyl-D-alanine Product Data. Link

An In-depth Technical Guide to the Spectral Analysis of N-Boc-N-methyl-(R)-3-cyclohexylalanine

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for the chiral amino acid derivative, N-Boc-N-methyl-(R)-3-cyclohexylalanine. This compound is of significant interest to researchers in drug discovery and peptide synthesis due to the conformational constraints and metabolic stability imparted by the N-methyl and cyclohexyl moieties. This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles behind the spectral characteristics.

Introduction to N-Boc-N-methyl-(R)-3-cyclohexylalanine

N-Boc-N-methyl-(R)-3-cyclohexylalanine is a non-proteinogenic amino acid that incorporates several key structural features. The tert-butyloxycarbonyl (Boc) protecting group is a staple in peptide chemistry, facilitating controlled peptide bond formation. The N-methylation of the amide bond is a common strategy to enhance the pharmacokinetic profile of peptide-based therapeutics by increasing their resistance to enzymatic degradation and improving membrane permeability. The cyclohexylalanine side chain provides a bulky, lipophilic character, influencing the conformational preferences of the molecule.

Due to the specific combination of these features, detailed spectral characterization is crucial for unambiguous identification and quality control in synthetic applications. While a publicly available, complete set of spectra for this exact molecule is not readily found, this guide will provide a detailed, predictive analysis based on the well-established principles of NMR and MS, and by drawing comparisons with closely related, well-characterized analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For N-Boc-N-methyl-(R)-3-cyclohexylalanine, both ¹H and ¹³C NMR will provide a wealth of information regarding its molecular framework.

Experimental Protocol: NMR Data Acquisition

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters.

Step-by-Step Protocol:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of N-Boc-N-methyl-(R)-3-cyclohexylalanine in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for Boc-protected amino acids. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used and may offer different chemical shift dispersions.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

¹³C NMR experiments require a larger number of scans due to the low natural abundance of the ¹³C isotope.

-

A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets for each unique carbon atom.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more).

-

Causality Behind Experimental Choices: The choice of a high-field spectrometer is to minimize signal overlap, which can be significant in the aliphatic region of this molecule. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, ensuring data comparability across different instruments and laboratories.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of N-Boc-N-methyl-(R)-3-cyclohexylalanine in CDCl₃ is expected to exhibit the following key signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | br s | 1H | -COOH | The carboxylic acid proton is typically broad and downfield, and its chemical shift is highly dependent on concentration and solvent. |

| ~4.5-4.8 | m | 1H | α-CH | The alpha-proton is coupled to the adjacent β-protons, resulting in a multiplet. Its chemical shift is influenced by the adjacent carboxylic acid and N-methyl groups. |

| ~2.8-3.0 | s | 3H | N-CH₃ | The N-methyl group will appear as a sharp singlet in the downfield region due to the influence of the adjacent nitrogen atom. |

| ~1.6-1.8 | m | 2H | β-CH₂ | These protons are diastereotopic and will appear as a complex multiplet due to coupling with the α-proton and the cyclohexyl methine proton. |

| ~0.8-1.7 | m | 11H | Cyclohexyl-H | The protons of the cyclohexyl ring will give rise to a complex series of overlapping multiplets in the upfield region. |

| ~1.45 | s | 9H | Boc (t-butyl) | The nine equivalent protons of the tert-butyl group of the Boc protecting group will appear as a sharp, intense singlet. This is a characteristic signature of a Boc group.[1] |

Diagram: ¹H NMR Assignment Workflow

Caption: A typical workflow for the acquisition and analysis of a ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175-180 | -COOH | The carboxylic acid carbonyl carbon is the most downfield signal. |

| ~155-157 | Boc C=O | The carbamate carbonyl of the Boc group appears at a characteristic chemical shift.[2][3] |

| ~80 | Boc C(CH₃)₃ | The quaternary carbon of the Boc group is also a key identifier. |

| ~55-60 | α-C | The chemical shift of the alpha-carbon is influenced by the adjacent nitrogen and carbonyl groups. |

| ~35-45 | Cyclohexyl CH & β-CH₂ | These aliphatic carbons will appear in this region. |

| ~30-35 | N-CH₃ | The N-methyl carbon will be in the mid-range of the aliphatic region. |

| ~28 | Boc C(CH₃)₃ | The three equivalent methyl carbons of the Boc group give a strong signal. |

| ~25-27 | Cyclohexyl CH₂ | The remaining methylene carbons of the cyclohexyl ring will be in the upfield region. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like N-Boc-N-methyl-(R)-3-cyclohexylalanine.

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water.

-

A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.

-

-

ESI-MS Acquisition:

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Causality Behind Experimental Choices: ESI is chosen for its ability to generate intact molecular ions of thermally labile and non-volatile compounds. The addition of an acid in positive ion mode facilitates the formation of the protonated molecule, which is the precursor for subsequent fragmentation analysis. Tandem MS (MS/MS) is crucial for structural elucidation as it provides information about the connectivity of the molecule.

Predicted Mass Spectrum and Fragmentation

The ESI mass spectrum of N-Boc-N-methyl-(R)-3-cyclohexylalanine (Molecular Weight: 285.40 g/mol ) is expected to show a prominent ion at m/z 286.41 corresponding to the protonated molecule [M+H]⁺. The MS/MS spectrum of this ion will likely exhibit characteristic fragmentation patterns associated with the Boc group.

Predicted Fragmentation Pathways:

-

Loss of isobutylene (C₄H₈): A major fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da), leading to a fragment ion at m/z 230.35.[4]

-

Loss of the entire Boc group (C₅H₈O₂): The loss of the entire Boc group (100 Da) will result in a fragment ion at m/z 186.31.

-

Loss of tert-butanol (C₄H₁₀O): The loss of tert-butanol (74 Da) can also occur, yielding a fragment at m/z 212.31.

-

Loss of CO₂ from the [M+H-C₄H₈]⁺ ion: The fragment at m/z 230.35 can further lose carbon dioxide (44 Da) to give an ion at m/z 186.31.[4]

Table of Predicted Fragment Ions:

| m/z | Proposed Fragment |

| 286.41 | [M+H]⁺ |

| 230.35 | [M+H - C₄H₈]⁺ |

| 212.31 | [M+H - C₄H₁₀O]⁺ |

| 186.31 | [M+H - C₅H₈O₂]⁺ |

Diagram: Key ESI-MS Fragmentation Pathways

Caption: Predicted major fragmentation pathways for protonated N-Boc-N-methyl-(R)-3-cyclohexylalanine.

Conclusion

The comprehensive spectral analysis of N-Boc-N-methyl-(R)-3-cyclohexylalanine, as predicted in this guide, provides a robust framework for its characterization. The distinctive signals in both ¹H and ¹³C NMR, particularly those of the Boc and N-methyl groups, serve as reliable diagnostic markers. Furthermore, the characteristic fragmentation patterns observed in ESI-MS/MS offer definitive confirmation of the presence of the Boc protecting group and the overall molecular structure. By understanding the principles behind the experimental choices and the resulting spectral data, researchers can confidently synthesize, purify, and utilize this valuable building block in their drug discovery and development endeavors.

References

-

MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

ResearchGate. ¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]

-

质谱学报. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. [Link]

Sources

Technical Deep Dive: N-Methylation Strategies in Therapeutic Peptide Engineering

Executive Summary

For drug development professionals, the incorporation of N-methylated amino acids represents a pivotal strategy in transitioning from "hit" peptides to "lead" candidates. Beyond simple structural modification, N-methylation fundamentally alters the physicochemical landscape of the peptide backbone.[1][2] It acts as a dual-function tool: enhancing metabolic stability by eliminating the proteolytically susceptible amide hydrogen, and improving membrane permeability by reducing the desolvation energy required to enter the lipid bilayer (the "Chameleon Effect").

This guide serves as a technical blueprint for implementing N-methylation in Solid-Phase Peptide Synthesis (SPPS), moving beyond standard protocols to address the steric and kinetic challenges inherent to these modifications.

Part 1: The Physicochemical Imperative

The "Chameleon" Mechanism

The primary barrier to peptide oral bioavailability is the energetic cost of desolvating polar amide bonds. N-methylation removes a hydrogen bond donor (NH), lowering this energetic penalty.[1]

-

Conformational Constraint: The methyl group introduces steric clash (

strain) that severely restricts -

Proteolytic Shielding: The steric bulk of the N-methyl group prevents the approach of proteases (like chymotrypsin) to the scissile bond, extending plasma half-life from minutes to hours.

Decision Matrix: When to Methylate?

Use the following logic flow to determine the necessity of N-methylation in your lead optimization campaign.

Figure 1: Strategic decision tree for initiating N-methylation campaigns in peptide drug discovery.

Part 2: Strategic Synthesis Pathways

The synthesis of N-methylated peptides presents two distinct challenges: coupling to a secondary amine (difficult nucleophile) and coupling of an N-methylated amino acid (steric hindrance at the activation site).[2]

Route A: Pre-formed Building Blocks

Commercially available Fmoc-N-Me-Xxx-OH building blocks are the most reliable route for standard sequences.

-

Pros: High purity, standard coupling protocols (mostly).

-

Cons: High cost, limited availability for exotic side chains.

Route B: On-Resin Site-Specific Methylation (The Fukuyama-Mitsunobu Strategy)

For research screening or non-standard residues, on-resin methylation is superior. The Fukuyama-Mitsunobu reaction is the "Gold Standard" here, offering greater control than reductive amination (formaldehyde/NaCNBH

Mechanism of Action

-

Activation: The free amine is protected/activated with o-Nitrobenzenesulfonyl chloride (o-NBS), rendering the NH proton highly acidic (pKa ~10).

-

Alkylation: A Mitsunobu reaction (Alcohol + DIA/DEAD + PPh3) installs the methyl group.

-

Deprotection: The o-NBS group is removed via nucleophilic aromatic substitution (thiolysis), leaving the secondary amine.

Part 3: Detailed Experimental Protocols

Protocol 1: The Fukuyama-Mitsunobu On-Resin Methylation

Use this protocol to convert a resin-bound primary amine to an N-methyl secondary amine.

Reagents:

-

o-NBS-Cl: o-Nitrobenzenesulfonyl chloride

-

Collidine: 2,4,6-Trimethylpyridine (Base)

-

Mitsunobu Reagents: Triphenylphosphine (PPh

), Methanol (MeOH, anhydrous), Diisopropyl azodicarboxylate (DIAD). -

Deprotection: 2-Mercaptoethanol (2-ME), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Step-by-Step Workflow:

-

Sulfonylation (Activation):

-

Wash resin (Fmoc-deprotected) with DCM (3x).

-

Add o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP.

-

Shake for 15 min . Repeat once to ensure complete coverage.

-

Validation: Kaiser Test must be negative (No free primary amines).

-

-

Methylation (Mitsunobu):

-

Dissolve PPh

(5 eq) and MeOH (10 eq) in dry THF/DCM (1:1). -

Add this solution to the resin.[3]

-

Add DIAD (5 eq) dropwise (Exothermic!).

-

Shake for 1 hour .

-

Note: Strictly anhydrous conditions are required to prevent side reactions.

-

-

Desulfonylation (Deprotection):

-

Wash resin with NMP.[3]

-

Add 2-Mercaptoethanol (10 eq) and DBU (5 eq) in NMP.

-

Shake for 5 minutes . Repeat this step 2 times .

-

Validation:Chloranil Test (see Part 4) must be positive (Blue/Green beads indicating secondary amine).

-

Protocol 2: Coupling to the N-Methylated Residue

This is the critical bottleneck. The secondary amine is sterically hindered and less nucleophilic.

Reagent Selection Guide:

| Reagent | Reactivity | Racemization Risk | Recommendation |

| HATU | High | Low | Primary Choice. Use with HOAt. |

| PyAOP | Very High | Very Low | Best for difficult couplings. Phosphonium salt equivalent of HATU. |

| COMU | High | Low | Safer alternative to HATU (non-explosive leaving group).[4] |

| HBTU/TBTU | Moderate | Moderate | Avoid. Insufficient for N-Me couplings. |

| PyBrOP | High | High | Use only for N-Me to N-Me couplings (very difficult). |

Coupling Procedure (HATU Method):

-

Dissolve Fmoc-AA-OH (5 eq) , HATU (5 eq) , and HOAt (5 eq) in DMF.

-

Add DIEA (10 eq) . Pre-activate for only 30-60 seconds (prolonged activation causes racemization).

-

Add to resin containing the N-methylated amine.

-

Double Couple: React for 2 hours, drain, and repeat with fresh reagents for another 2 hours.

-

Validation: Chloranil Test must be colorless.

Part 4: In-Process Quality Control (Self-Validation)

Standard colorimetric tests (Kaiser) fail for N-methylated residues because they detect primary amines.[5] You must validate using the Chloranil Test .

The Chloranil Test (For Secondary Amines)[5][6][7][8]

-

Reagent A: 2% Acetaldehyde in DMF.[6]

-

Reagent B: 2% Chloranil (tetrachloro-1,4-benzoquinone) in DMF.

Procedure:

-

Take a few resin beads in a small tube.[7]

-

Add 2 drops Reagent A and 2 drops Reagent B.

-

Wait 5 minutes.

-

Dark Blue/Green Beads: Positive (Secondary amine present).[5] Result expected after Fukuyama deprotection.

-

Colorless/Yellow Beads: Negative (Acylated amine). Result expected after successful coupling.

-

Part 5: Visualizing the Workflow

The following diagram illustrates the complete cycle of introducing an N-methylated residue and extending the chain.

Figure 2: The Fukuyama-Mitsunobu workflow for solid-phase N-methylation.

References

-